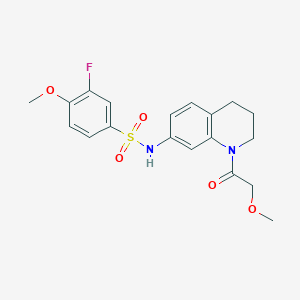

3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a key intermediate through the reaction of substituted benzaldehydes or other aromatic compounds with appropriate amine or hydrazine derivatives. For instance, in the synthesis of tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety, a 4-hydrazinobenzenesulfonamide was used as a starting material . This suggests that a similar approach could be employed for the synthesis of the compound , possibly involving a tetrahydroquinoline derivative and a methoxyacetyl component.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is further substituted with various functional groups that can influence the compound's biological activity. The papers describe compounds with substituents such as phenylthiazol, indeno[1,2-c]pyrazol, and tetrahydroisoquinoline moieties . These structural variations can significantly affect the binding affinity and selectivity of the compounds towards their biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those that involve their functional groups. For example, the sulfonamide group can engage in hydrogen bonding, which is crucial for the interaction with enzymes such as kynurenine 3-hydroxylase and carbonic anhydrases . The presence of substituents like fluorine, hydroxy, and methoxy groups can also influence the reactivity of the compound, potentially affecting its metabolic stability and the ability to cross biological membranes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents such as fluorine can affect the lipophilicity and acidity of the sulfonamide group, which in turn can impact the solubility, distribution, and excretion of the compound . Additionally, the steric effects of bulky substituents can influence the compound's ability to fit into the active site of target proteins, affecting its potency and selectivity .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Zinc Detection

Research on related fluorophores highlights the significance of such compounds in detecting zinc(II) ions within biological systems. For instance, a study on fluorophores designed for zinc(II) detection demonstrates the utility of benzenesulfonamide derivatives in studying intracellular Zn2+ levels. These compounds, including variants like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide and its analogues, exhibit varied fluorescence characteristics upon binding with Zn2+, providing valuable tools for biochemical research (Kimber et al., 2001).

Antiviral Research

In antiviral research, compounds with similar structural features have been synthesized and evaluated for their activity against dengue virus (DENV). Diarylpyrazolylquinoline derivatives, including compounds with modifications in the benzenesulfonamide moiety, have shown potent anti-DENV activity. These findings indicate potential applications of benzenesulfonamide derivatives in developing antiviral agents (Lee et al., 2017).

Enantioselective Fluorination

The use of benzenesulfonamide derivatives extends into the field of organic synthesis, particularly in enantioselective fluorination reactions. N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a sterically demanding electrophilic fluorinating reagent, exemplifies how modifications in the benzenesulfonamide structure can improve the enantioselectivity of fluorination reactions, beneficial for synthesizing chiral molecules with specific optical properties (Yasui et al., 2011).

Cognitive Enhancement

Research on 5-HT6 receptor antagonists like N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide (SB-399885) has uncovered their potential in enhancing cognitive functions. These compounds show promise in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, through mechanisms likely involving enhancements of cholinergic function (Hirst et al., 2006).

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have also been explored for their inhibitory effects on carbonic anhydrase enzymes, which play critical roles in various physiological processes. Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides reveal potent inhibition of human carbonic anhydrase isoforms, suggesting applications in developing therapeutic agents for conditions where modulation of enzyme activity is beneficial (Gul et al., 2016).

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFUSGFIZAEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

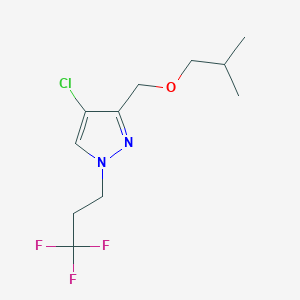

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

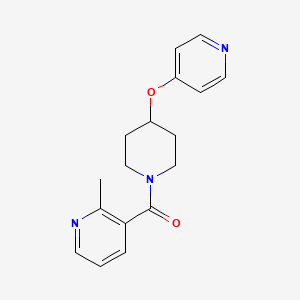

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)

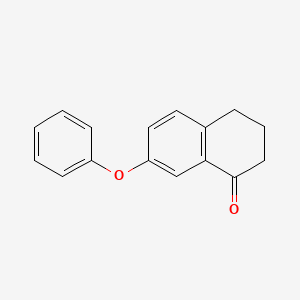

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)

![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)